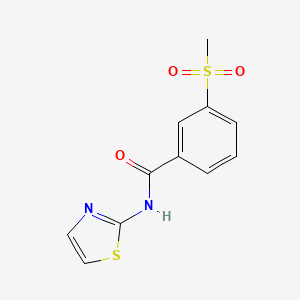
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that is used in scientific research. Its diverse applications include drug discovery, organic synthesis, and medicinal chemistry. It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, involves several methods such as Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, and modified Hantzsch synthesis . Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .Molecular Structure Analysis
Thiazole, a component of this compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . More specific physical and chemical properties of this compound are not available in the search results.科学的研究の応用
Cardiac Electrophysiological Activity
The compound has been explored for its potential in cardiac electrophysiology. Studies have shown that similar compounds with substituted imidazolylbenzamides or benzene-sulfonamides exhibit potency comparable to potent selective class III agents used in clinical trials for cardiac arrhythmias. This indicates the potential of such compounds in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Antiarrhythmic Activity
Research into the antiarrhythmic activity of related compounds, including 4-[(methylsulfonyl)amino]benzamides and sulfonamides, reveals their effectiveness in vitro and in vivo. These compounds have shown potential in addressing cardiac arrhythmias, offering a basis for further exploration in this area (Ellingboe et al., 1992).
Potential in Antimalarial and COVID-19 Applications
A study on the reactivity of similar sulfonamide derivatives explored their antimalarial activity. The research also delved into their potential application in COVID-19 treatment, indicating a broad spectrum of possible therapeutic uses (Fahim & Ismael, 2021).
Anticancer Properties
Some derivatives of this compound have demonstrated pro-apoptotic activity against cancer cell lines. This suggests its potential use in developing anticancer therapies, particularly for specific types of cancer like melanoma (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action
Compounds in this class have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential application in treating a variety of microbial and fungal infections (Sych et al., 2019).
Gelation Behavior
Research into N-(thiazol-2-yl) benzamide derivatives, including 3-methyl variants, has shown interesting gelation behavior, which could have implications in material science and drug delivery systems (Yadav & Ballabh, 2020).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds are known to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole compounds are known to behave unpredictably when entering physiological systems, resetting the system differently .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
特性
IUPAC Name |
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-3-8(7-9)10(14)13-11-12-5-6-17-11/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFTXLFFXUSOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


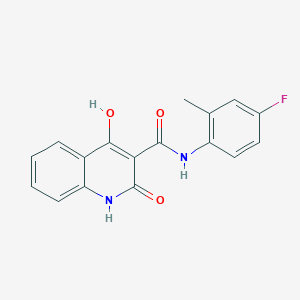
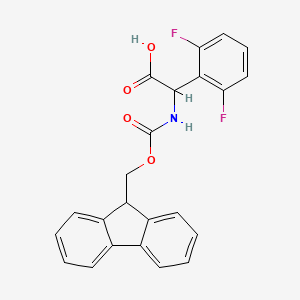
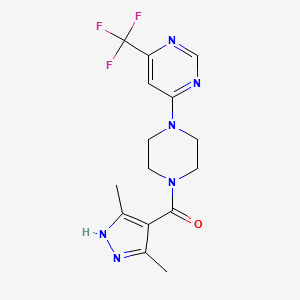
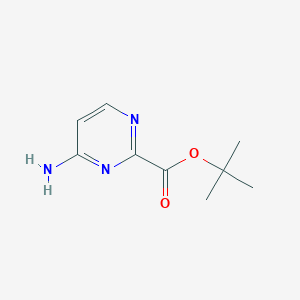
![Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2885912.png)
![N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2885913.png)
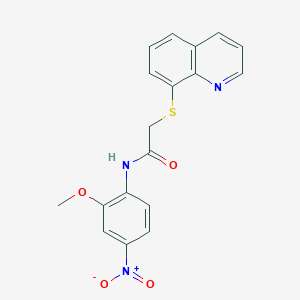
![N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2885916.png)
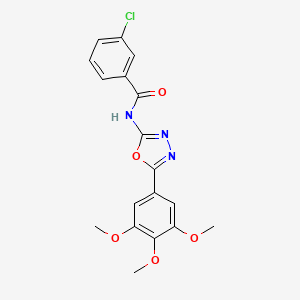
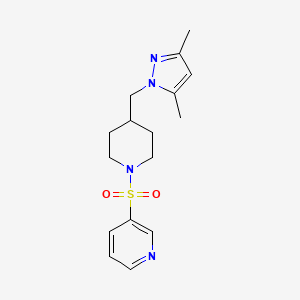
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2885920.png)
![1-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2885921.png)
![2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2885922.png)